

A Comprehensive Technical Guide to **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**

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Compound of Interest

Benzyl 4-

Compound Name: *[methoxy(methyl)carbamoyl]piperidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited direct literature on this specific compound, this guide draws upon established synthetic methodologies for analogous compounds, particularly its tert-butyloxycarbonyl (Boc) protected counterpart, and general principles of Weinreb amide synthesis.

Physicochemical Properties

Quantitative data for **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** is not readily available in public literature. However, data for its key precursors and the analogous Boc-protected compound are provided below for reference and comparison.

Table 1: Physicochemical Data of Precursors and Analogs

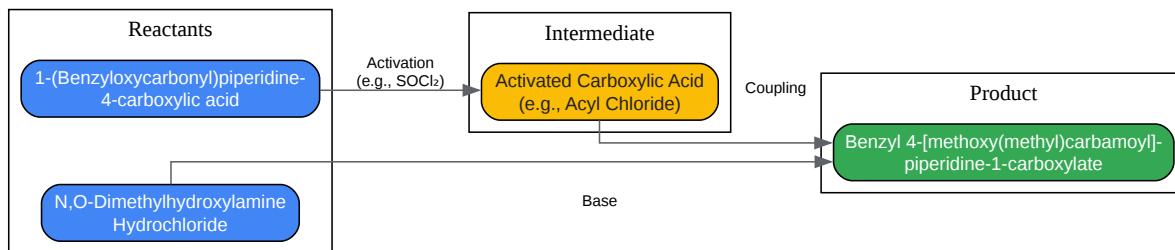
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
1-(Benzyl carbonyl)piperidine-4-carboxylic acid	10314-98-4	C ₁₄ H ₁₇ NO ₄	263.29	-	135-139
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate	10314-99-5	C ₁₄ H ₁₆ CINO ₃	281.73	-	-
N,O-Dimethylhydroxylamine hydrochloride	6638-79-5	CH ₆ NO·HCl	97.54	-	114-116
1-Boc-4-[methoxy(methyl)carbamoyl]piperidine	139290-70-3	C ₁₃ H ₂₄ N ₂ O ₄	272.34	150/0.9mmHg[1]	71.0 to 75.0[1]

Synthesis and Experimental Protocols

The synthesis of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**, a Weinreb amide, is most commonly achieved through the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[2][3] The general strategy involves the activation of the carboxylic acid group of 1-(Benzyl carbonyl)piperidine-4-carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**.

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Caption: Proposed synthesis of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for Weinreb amide synthesis and the preparation of the analogous Boc-protected compound.[1][4]

Materials:

- 1-(Benzylcarbamoyl)piperidine-4-carboxylic acid
- N,O-Dimethylhydroxylamine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBT)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1N Hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

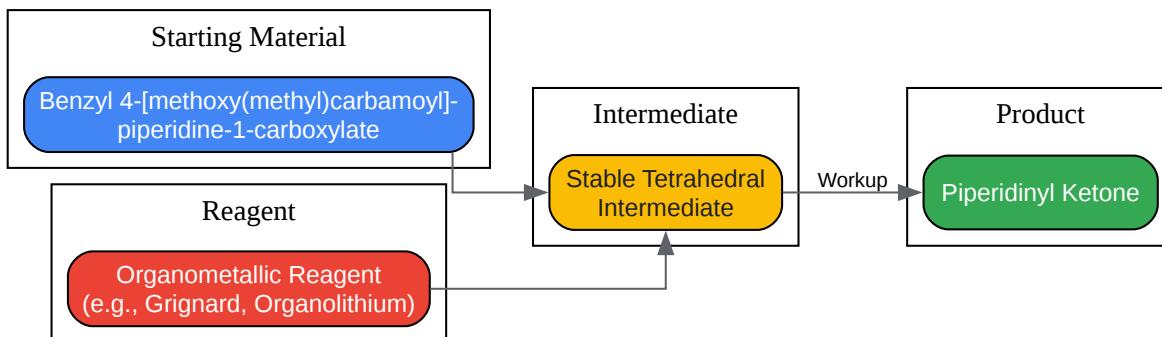
Procedure:

- To a stirred solution of 1-(Benzylloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DMF at room temperature, add triethylamine (2.0 eq).
- Stir the suspension for 10 minutes.
- Add HOBr (1.2 eq) and EDCI (1.2 eq) sequentially to the reaction mixture.
- Stir the reaction mixture overnight at room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**.

Role in Drug Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry.^[5] The N-benzyl piperidine motif, in particular, is recognized for its structural flexibility and its ability to engage in cation-π interactions with biological targets, making it a valuable component in drug design.^[6] Weinreb amides, such as **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**, are stable and versatile intermediates that can be readily converted to ketones or aldehydes, which are key functional groups in many active pharmaceutical ingredients.^[2]

The following diagram illustrates the general utility of Weinreb amides in the synthesis of ketones, a common step in the development of new chemical entities.



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Caption: General scheme for Weinreb amide reaction to form a ketone.

Safety Information

While specific safety data for **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** is unavailable, its precursor, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, is classified as a substance that causes severe skin burns and eye damage.^[7] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this and related compounds. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a valuable, albeit not extensively documented, synthetic intermediate. Its preparation follows well-established protocols for Weinreb amide formation from the corresponding benzyl-protected piperidine carboxylic acid. Its utility in drug discovery lies in its role as a precursor to piperidinyl ketones and aldehydes, which are common moieties in a wide range of therapeutic agents. Researchers and drug development professionals can utilize the information and proposed protocols in this guide as a foundation for the synthesis and application of this versatile building

block. Further research is warranted to fully characterize the physicochemical and toxicological properties of this compound.

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References

- 1. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 7. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 - PubChem [pubchem.ncbi.nlm.nih.gov]
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